molecular formula C20H24FN3O3S B4490921 N-{5-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHYLPHENYL}-N-METHYLMETHANESULFONAMIDE

N-{5-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHYLPHENYL}-N-METHYLMETHANESULFONAMIDE

Cat. No.: B4490921
M. Wt: 405.5 g/mol
InChI Key: NMTMBQBRBMNGBR-UHFFFAOYSA-N
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Description

N-{5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-methylphenyl}-N-methylmethanesulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-methylphenyl}-N-methylmethanesulfonamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction, where a fluorophenylpiperazine derivative is reacted with a suitable carbonyl compound under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps like crystallization and purification using techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-methylphenyl}-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenating agents like bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully hydrogenated piperazine ring.

Scientific Research Applications

N-{5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-methylphenyl}-N-methylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-methylphenyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The fluorophenylpiperazine moiety is known to act as a ligand for serotonin receptors, particularly the 5-HT1A receptor. This interaction can modulate neurotransmitter release and influence mood and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenylpiperazine core but lacks the additional substituents.

    N-(4-Fluorophenyl)piperazine: Similar structure but different functional groups.

    1-(4-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a fluorophenyl group.

Uniqueness

N-{5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-methylphenyl}-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. Its ability to interact with serotonin receptors makes it a valuable compound for research in neuropharmacology.

Properties

IUPAC Name

N-[5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-methylphenyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c1-15-4-5-16(14-19(15)22(2)28(3,26)27)20(25)24-12-10-23(11-13-24)18-8-6-17(21)7-9-18/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTMBQBRBMNGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHYLPHENYL}-N-METHYLMETHANESULFONAMIDE
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N-{5-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHYLPHENYL}-N-METHYLMETHANESULFONAMIDE
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N-{5-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHYLPHENYL}-N-METHYLMETHANESULFONAMIDE
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N-{5-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHYLPHENYL}-N-METHYLMETHANESULFONAMIDE
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N-{5-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHYLPHENYL}-N-METHYLMETHANESULFONAMIDE
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N-{5-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHYLPHENYL}-N-METHYLMETHANESULFONAMIDE

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